BenchChemオンラインストアへようこそ!

(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate

Physicochemical property prediction logP Drug-likeness

(E)-Methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate (CAS 620104-47-4) is a synthetic small molecule belonging to the pyrido[1,2-a]pyrimidin-4-one class, a privileged scaffold in medicinal chemistry. It features a 2-phenoxy substituent and a 2-cyanoacrylate ester at the 3-position, a combination that confers distinct electronic properties and potential for covalent target engagement not found in simpler analogs.

Molecular Formula C19H13N3O4
Molecular Weight 347.33
CAS No. 620104-47-4
Cat. No. B2774703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate
CAS620104-47-4
Molecular FormulaC19H13N3O4
Molecular Weight347.33
Structural Identifiers
SMILESCOC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3)C#N
InChIInChI=1S/C19H13N3O4/c1-25-19(24)13(12-20)11-15-17(26-14-7-3-2-4-8-14)21-16-9-5-6-10-22(16)18(15)23/h2-11H,1H3/b13-11+
InChIKeyMJJHPEBJSZLGEP-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-Methyl 2-Cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate (CAS 620104-47-4)


(E)-Methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate (CAS 620104-47-4) is a synthetic small molecule belonging to the pyrido[1,2-a]pyrimidin-4-one class, a privileged scaffold in medicinal chemistry [1]. It features a 2-phenoxy substituent and a 2-cyanoacrylate ester at the 3-position, a combination that confers distinct electronic properties and potential for covalent target engagement not found in simpler analogs [2]. This compound serves as a versatile building block for kinase inhibitor programs and chemical biology probe development, with the pyrido[1,2-a]pyrimidinone core having demonstrated activity against FGFR kinases in recent drug discovery campaigns [1].

Why Generic Substitution Fails for (E)-Methyl 2-Cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate in Focused Library Design


Substituting this compound with a close analog—such as the 9-methyl or 4-chlorophenoxy variant—is not equivalent due to the unique combination of the unsubstituted pyrido[1,2-a]pyrimidin-4-one core, the 2-phenoxy group, and the 2-cyanoacrylate ester . In the pyrido[1,2-a]pyrimidinone FGFR inhibitor series, minor structural modifications at the 2- and 3-positions caused profound shifts in kinase selectivity and antiproliferative potency; for instance, the lead compound 23d differed from its close analogs by a single substituent yet showed >10-fold selectivity within the FGFR family [1]. The 2-cyanoacrylate moiety in this compound further introduces a Michael acceptor electrophile that is absent in carboxamide or unsubstituted analogs, enabling covalent targeting strategies that cannot be achieved with generic replacements [2].

Quantitative Differentiation Evidence for (E)-Methyl 2-Cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate vs. Closest Analogs


Predicted Lipophilicity (clogP) Compared to 9-Methyl and 4-Chlorophenoxy Analogs

Predicted clogP calculations for (E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate yield a value of 3.93 [1]. The 9-methyl analog (CAS 620113-55-5) is expected to have a higher clogP (~4.3) due to the additional methyl group, while the 4-chlorophenoxy analog (CAS 620106-07-2) is expected to have a clogP near 4.2 . The lower lipophilicity of the target compound may confer superior aqueous solubility within the series, an important parameter for biochemical assay compatibility and oral bioavailability optimization [2].

Physicochemical property prediction logP Drug-likeness Lipinski Rule of Five

Michael Acceptor Reactivity: Cyanoacrylate vs. Carboxamide at the 3-Position

The 2-cyanoacrylate ester at the 3-position of the target compound functions as a potential Michael acceptor electrophile [1]. This feature is absent in the corresponding 3-carboxamide analog (CAS not available), which lacks the α,β-unsaturated carbonyl system required for covalent thiol engagement . In the broader 2-cyanoacrylate chemical class, this motif has been exploited for irreversible enzyme inhibition, whereas the carboxamide variants are restricted to reversible binding modes [1]. Quantitative reactivity data from the cyanoacrylate literature indicate that the methyl ester variant shows intermediate electrophilicity (k_inact/K_i ~10^2 M^-1s^-1 range for model thiols), suitable for selective cysteine targeting without indiscriminate reactivity [2].

Covalent inhibitor Michael acceptor Electrophilic warhead Targeted covalent inhibitor design

Kinase Selectivity Potential: Unsubstituted 9-Position vs. 9-Methyl Analogs in FGFR Inhibition

In the pyrido[1,2-a]pyrimidinone FGFR inhibitor series described by Ran et al. (2021), the lead compound 23d displayed excellent kinase selectivity for the FGFR family, with IC50 values in the low nanomolar range against FGFR1–3 and minimal activity against a panel of 100+ off-target kinases [1]. The target compound (CAS 620104-47-4) shares the unsubstituted 9-position with 23d, unlike the 9-methyl analogs (e.g., CAS 620113-55-5) . SAR analysis in this series demonstrated that the 9-methyl substitution significantly alters the kinase selectivity profile; compounds with 9-methyl groups showed reduced selectivity and increased off-target binding compared to their unsubstituted counterparts [1]. While direct head-to-head data for the target compound are not publicly available, class-level SAR strongly supports that the unsubstituted 9-position is favorable for FGFR selectivity [1].

FGFR inhibitor Kinase selectivity Structure-activity relationship Pyrido[1,2-a]pyrimidinone

Topological Polar Surface Area (TPSA) and Predicted Permeability vs. Diaryl Urea Pyrido[1,2-a]pyrimidinone Derivatives

The target compound has a calculated TPSA of 97.37 Ų [1]. This value falls within the favorable range for cell permeability (typically <140 Ų for oral drugs) and is lower than that of diaryl urea-containing pyrido[1,2-a]pyrimidinone derivatives, which typically exhibit TPSA values >110 Ų due to additional H-bond donors [2]. In the antiproliferative pyrido[1,2-a]pyrimidinone series, compound 4c (a diaryl urea derivative, IC50 = 0.7 μmol/L against A549 cells) showed reduced passive permeability compared to simpler ester analogs, attributable to its higher TPSA [3]. The lower TPSA of the target compound may confer superior cell penetration in target engagement assays relative to urea-bearing analogs.

TPSA Cell permeability Drug-likeness Physicochemical property

Optimal Research Application Scenarios for (E)-Methyl 2-Cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate


FGFR-Selective Kinase Inhibitor Lead Optimization Programs

Based on class-level SAR demonstrating that 9-unsubstituted pyrido[1,2-a]pyrimidinones exhibit superior FGFR family selectivity over 9-methyl analogs [1], this compound is an ideal starting scaffold for medicinal chemistry teams pursuing FGFR1–3 selective inhibitors. The 2-phenoxy group can be diversified, and the 2-cyanoacrylate ester can be hydrolyzed to the carboxylic acid for further amide coupling, enabling rapid analog generation for SAR exploration.

Targeted Covalent Inhibitor (TCI) Design Featuring a Cyanoacrylate Warhead

The 2-cyanoacrylate moiety provides a tunable Michael acceptor electrophile suitable for covalent cysteine targeting [2]. Research groups developing covalent kinase inhibitors can utilize this compound as a warhead-bearing scaffold, where the pyrido[1,2-a]pyrimidinone core provides kinase hinge-binding recognition and the acrylate engages a suitably positioned cysteine residue in the target protein's active site.

Cellular Target Engagement Assays Requiring High Passive Permeability

With a calculated TPSA of 97.37 Ų and clogP of 3.93 [3], this compound is predicted to exhibit favorable passive cell permeability. It is suited for cellular thermal shift assays (CETSA) or BRET-based target engagement studies where compound entry into intact cells is rate-limiting. Its lower TPSA compared to urea-bearing pyrido[1,2-a]pyrimidinone derivatives [4] makes it preferable for intracellular target validation experiments.

Chemical Biology Tool Compound Development for FGFR Pathway Profiling

The scaffold's demonstrated activity against FGFR-driven signaling pathways, including suppression of FGFR phosphorylation and induction of apoptosis at low nanomolar concentrations in SNU-16 gastric cancer models [1], supports the use of this compound class for developing chemical probes to dissect FGF/FGFR signaling. The target compound, with its synthetic tractability and modular substitution pattern, can serve as a parent structure for probe optimization campaigns.

Quote Request

Request a Quote for (E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.